(R)-1-(3,5-dichlorophenyl)ethanol CAS number 184970-30-7 properties
(R)-1-(3,5-dichlorophenyl)ethanol CAS number 184970-30-7 properties
An In-Depth Technical Guide to (R)-1-(3,5-Dichlorophenyl)ethanol (CAS 184970-30-7): Properties, Synthesis, and Applications in Drug Development
Introduction
In the landscape of modern pharmaceutical and agrochemical development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chirality, a key stereochemical property, often dictates the efficacy, selectivity, and safety profile of a drug.[1][2][3] Consequently, the synthesis of enantiomerically pure molecules is a cornerstone of drug discovery and manufacturing. (R)-1-(3,5-dichlorophenyl)ethanol, a chiral secondary alcohol, emerges as a valuable and highly versatile chiral building block for the synthesis of complex, biologically active compounds.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth overview of the core physicochemical properties, strategic applications, synthetic methodologies, and safety considerations for (R)-1-(3,5-dichlorophenyl)ethanol. The content herein is structured to deliver not just data, but also field-proven insights into the causality behind experimental choices, empowering researchers to effectively integrate this synthon into their development pipelines.
Core Physicochemical & Structural Properties
(R)-1-(3,5-dichlorophenyl)ethanol is a secondary alcohol characterized by a stereogenic center at the carbinol carbon, attached to a 3,5-dichlorinated phenyl ring. These structural features are pivotal to its utility in asymmetric synthesis.
| Property | Value | Source |
| CAS Number | 184970-30-7 | Internal Data |
| Molecular Formula | C₈H₈Cl₂O | [4][5] |
| Molecular Weight | 191.05 g/mol | [4] |
| Appearance | Typically a pale-yellow to yellow-brown liquid | [6] |
| Purity (Commercial) | ≥ 95% | [4] |
| Storage | Store sealed in a dry, cool (2-8°C) environment | [7] |
Strategic Importance in Chiral Synthesis
The value of (R)-1-(3,5-dichlorophenyl)ethanol extends beyond its basic structure; its true potential lies in its role as a versatile chiral synthon.[8][9][10]
Causality of Application:
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The Chiral Core: The (R)-configured stereocenter is the primary asset, allowing for the construction of stereochemically pure active pharmaceutical ingredients (APIs).[9] The biological activity of many chiral drugs is highly dependent on their specific stereochemistry.[3][9]
-
The Versatile Hydroxyl Group: The alcohol functionality is a gateway for a multitude of chemical transformations. It can be directly incorporated into target molecules as an ether or ester, or it can be converted into other functional groups such as amines, amides, or thiols.[8] Furthermore, by transforming the hydroxyl into a good leaving group (e.g., via mesylation or tosylation), it facilitates the formation of new carbon-carbon bonds, a critical step in building molecular complexity.[8]
-
The Dichlorophenyl Moiety: The 3,5-dichlorophenyl group is not merely a structural scaffold; it is a feature found in various biologically active molecules. For instance, the related compound 1,3-bis(3,5-dichlorophenyl)urea has demonstrated significant anti-cancer activity in melanoma and lung cancer models, highlighting the relevance of this substitution pattern in modulating biological pathways.[11][12] This makes (R)-1-(3,5-dichlorophenyl)ethanol a particularly relevant precursor for novel therapeutic agents.
Caption: Chemical versatility of the hydroxyl group in (R)-1-(3,5-dichlorophenyl)ethanol.
Synthetic Methodologies: A Focus on Asymmetric Reduction
The most efficient and industrially relevant pathway to enantiopure (R)-1-(3,5-dichlorophenyl)ethanol is the asymmetric reduction of the prochiral precursor, 1-(3,5-dichlorophenyl)ethanone (CAS: 14401-72-0).[9][10][13] Both biocatalytic and chemocatalytic methods are employed, with biocatalysis often being favored for its exceptional selectivity and environmentally benign reaction conditions.[1][3][10]
Biocatalytic Asymmetric Reduction
This "green chemistry" approach utilizes whole microbial cells or isolated enzymes (e.g., oxidoreductases) to catalyze the reduction with high enantioselectivity.[3][10] The choice of biocatalyst is critical and is often determined through screening of microbial libraries. The process is self-validating as the high specificity of the enzyme ensures the production of the desired (R)-enantiomer with high enantiomeric excess (e.e.).
Caption: General workflow for the biocatalytic synthesis of (R)-1-(3,5-dichlorophenyl)ethanol.
Experimental Protocol: Representative Bioreduction
This protocol is a representative methodology adapted from established procedures for similar substrates and must be optimized for specific microbial strains.[9][10]
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Culture Preparation: Cultivate a suitable microorganism (e.g., a selected strain of Lactobacillus, Candida, or Pichia) known for its reductase activity in an appropriate growth medium at its optimal temperature (e.g., 30°C) with agitation until the late exponential phase is reached.
-
Cell Harvesting: Centrifuge the culture broth to pellet the cells. Discard the supernatant and wash the cell pellet with a sterile buffer (e.g., phosphate buffer, pH 7.0).
-
Bioreduction Reaction: Resuspend the cell pellet in the buffer to a specific optical density (e.g., OD₆₀₀ = 20). Add the substrate, 1-(3,5-dichlorophenyl)ethanone, typically dissolved in a co-solvent like DMSO, to a final concentration of 10-50 mM. Include a glucose source (e.g., 50 mM) for cofactor regeneration (NADH/NADPH).
-
Reaction Monitoring: Incubate the reaction mixture at a controlled temperature with gentle agitation. Monitor the reaction progress by periodically taking samples and analyzing them via TLC or GC to determine substrate conversion.
-
Product Extraction: Once the reaction reaches completion, saturate the aqueous mixture with NaCl and extract the product with an organic solvent such as ethyl acetate (3 x volume).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography. Critically, determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or GC.
Comparison of Synthetic Routes
| Feature | Biocatalytic Reduction | Chemocatalytic Hydrogenation |
| Selectivity | Typically very high (>99% e.e.) | High, but dependent on catalyst/ligand choice |
| Conditions | Mild (ambient temp, aqueous media) | Often requires elevated pressure and temperature |
| Catalyst | Enzymes/whole cells (renewable) | Transition metals (Ru, Rh) with chiral ligands |
| Environmental | Generally considered "greener" | May involve heavy metals and organic solvents |
| Substrate Scope | Can be narrow | Often broader |
Analytical Characterization
Rigorous analytical control is essential to validate the identity, purity, and stereochemical integrity of (R)-1-(3,5-dichlorophenyl)ethanol.
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Identity & Purity: Standard techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used. For reference, the related compound 1-(3-Chlorophenyl)ethanol shows characteristic signals in ¹H NMR and ¹³C NMR that can be used for structural elucidation.[14]
-
Enantiomeric Excess (e.e.): This is the most critical parameter for a chiral compound. It is determined using chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with a suitable chiral stationary phase.
-
Mass Spectrometry Data: While experimental data for the target molecule is sparse, predicted collision cross-section (CCS) values provide a useful analytical reference. The values for the (R)-enantiomer are identical to those of the (S)-enantiomer.
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
| [M+H]⁺ | 191.00250 | 133.0 |
| [M+Na]⁺ | 212.98444 | 143.2 |
| [M-H]⁻ | 188.98794 | 135.2 |
| Data sourced from PubChem for the (S)-enantiomer, applicable to the (R)-enantiomer.[5] |
Safety, Handling, and Storage
GHS Hazard Information (Anticipated):
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Use only in a well-ventilated area or under a chemical fume hood.[15]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[15][16]
-
Avoid contact with skin, eyes, and clothing.[16]
-
Wash hands thoroughly after handling.[15]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[16][17] Storage at 2-8°C is recommended for long-term stability.[7]
Conclusion
(R)-1-(3,5-dichlorophenyl)ethanol is a high-value chiral intermediate whose strategic importance in drug development and fine chemical synthesis cannot be overstated. Its defined stereochemistry, coupled with the versatile reactivity of its functional groups, provides a reliable starting point for the construction of complex, enantiomerically pure target molecules. The prevalence of highly selective and environmentally sustainable biocatalytic synthetic routes further enhances its appeal for industrial applications. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can confidently and safely leverage this potent building block to advance their scientific and developmental objectives.
References
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Dalal, S., et al. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. [Link]
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Ramesh, C., et al. (2010). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. [Link]
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Chittamuru, S., et al. (2016). A Short Review on Chiral Alcohols Verses Bio-Catalysis. Longdom Publishing. [Link]
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Beijing Xinheng Research Technology Co., Ltd. (n.d.). 1-(3,5-Dichlorophenyl)ethanol. xh-y.com. [Link]
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PubChem. (n.d.). (1s)-1-(3,5-dichlorophenyl)ethan-1-ol. PubChem. [Link]
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Wiley. (n.d.). 1-(3-Chlorophenyl)ethanol. SpectraBase. [Link]
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Singhal, S. S., et al. (2015). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. PMC. [Link]
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Singhal, S. S., et al. (2015). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. PMC. [Link]
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